molecular formula C17H17N3O3S3 B2374520 N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE CAS No. 881042-47-3

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2374520
CAS No.: 881042-47-3
M. Wt: 407.52
InChI Key: KQMVHJGMPOLVCJ-UHFFFAOYSA-N
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Description

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a potent and selective inhibitor of calcium/calmodulin-dependent kinase II (CaMKII). This compound has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry, including neuroscience.

Scientific Research Applications

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other complex molecules.

    Biology: The compound is studied for its role in modulating biological pathways, particularly those involving CaMKII.

    Medicine: It has potential therapeutic applications in treating diseases related to CaMKII dysregulation, such as neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide has been found to interact with several enzymes and proteins in biochemical reactions . It has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation

Cellular Effects

This compound has shown to influence cell function in various ways. It has been observed to impede loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched.

Molecular Mechanism

At the molecular level, N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide exerts its effects through several mechanisms. It exhibits effective, uncompetitive, and selective inhibition against AChE . It also shows good copper chelation, Aβ 1-42 aggregation inhibition, and disaggregation activities .

Temporal Effects in Laboratory Settings

Preliminary studies have shown that it has low toxicity and can impede loss of cell viability .

Dosage Effects in Animal Models

The effects of N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide vary with different dosages in animal models. It has been observed to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .

Metabolic Pathways

The metabolic pathways that N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide is involved in are still being researched. It is known to interact with several enzymes and cofactors .

Preparation Methods

The synthesis of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE involves multiple stepsCommon synthetic methods for benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.

Comparison with Similar Compounds

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

  • N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
  • N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)butanamide These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its selective inhibition of CaMKII, which distinguishes it from other benzothiazole derivatives.

Properties

IUPAC Name

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c21-16(14-5-4-10-24-14)19-17-18-13-7-6-12(11-15(13)25-17)26(22,23)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMVHJGMPOLVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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